4-Propionylphenyl 4-acetamidobenzenesulfonate
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Overview
Description
4-Propionylphenyl 4-acetamidobenzenesulfonate is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes both propionyl and acetamido functional groups attached to a benzenesulfonate core.
Mechanism of Action
- Some drugs inhibit specific enzymes or receptors within microorganisms. For instance, sulfanilamide competitively inhibits bacterial dihydropteroate synthetase, a key enzyme in folic acid synthesis .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propionylphenyl 4-acetamidobenzenesulfonate typically involves the acylation of 4-acetamidobenzenesulfonic acid with propionyl chloride in the presence of a suitable catalyst such as aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Propionylphenyl 4-acetamidobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the propionyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
4-Propionylphenyl 4-acetamidobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
1,2-Benzoxazol-3-yl-4-acetamidobenzenesulfonate: Known for its interaction with p18 protein and its ability to disrupt p18-Cdk6 complex formation.
Other sulfonate derivatives: These compounds share similar structural features but differ in their functional groups and specific applications.
Uniqueness: 4-Propionylphenyl 4-acetamidobenzenesulfonate stands out due to its unique combination of propionyl and acetamido groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(4-propanoylphenyl) 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-3-17(20)13-4-8-15(9-5-13)23-24(21,22)16-10-6-14(7-11-16)18-12(2)19/h4-11H,3H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDFMBIKRFYQNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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